molecular formula C8H7NO2S B1475459 (5-(Thiophen-2-yl)isoxazol-4-yl)methanol CAS No. 1893134-86-5

(5-(Thiophen-2-yl)isoxazol-4-yl)methanol

Cat. No.: B1475459
CAS No.: 1893134-86-5
M. Wt: 181.21 g/mol
InChI Key: XLJBDPDXFLRYBL-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-4-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a core scaffold for developing novel therapeutic agents. Recent scientific investigations have highlighted the immense potential of the 5-(thiophen-2-yl)isoxazole structure as a privileged pharmacophore for designing potent anti-cancer molecules . Studies have demonstrated that derivatives of this core structure exhibit promising and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, by functioning as inhibitors of the estrogen receptor alpha (ERα), a crucial nuclear hormone receptor involved in gene regulation . The specific substitution on the isoxazole ring, particularly at the 3rd and 4th positions, is critical for biological activity, influencing the molecule's binding affinity and potency . The methanol functional group in this compound offers a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and develop more complex derivatives for biological evaluation . This reagent is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-6-4-9-11-8(6)7-2-1-3-12-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJBDPDXFLRYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Thiophen-2-yl)isoxazol-4-yl)methanol is a heterocyclic compound with potential biological activity. Isoxazole derivatives, particularly those containing thiophene rings, have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activities of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with isoxazole precursors. Various methods have been employed, including refluxing in solvents like ethanol or using microwave-assisted synthesis to enhance yields and purity. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoxazole derivatives. For instance, a study on related compounds showed significant antiproliferative effects against MCF-7 breast cancer cell lines with IC50 values in micromolar concentrations . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
5aMCF-710.5Apoptosis
5bMCF-78.3Cell Cycle Arrest
20bHepG-24.37Apoptosis Induction

Antimicrobial Activity

Research has indicated that thiophene-containing isoxazoles possess notable antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting low cytotoxicity toward eukaryotic cells while maintaining high selectivity .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMIC (µg/mL)
N2S. aureus25
N3E. coli50
42gMycobacterium tuberculosis<0.1

Structure-Activity Relationships (SAR)

The SAR studies on isoxazole derivatives suggest that modifications at specific positions can enhance biological activity. For instance, the introduction of various substituents on the thiophene ring has been correlated with increased potency against cancer cell lines and improved antimicrobial efficacy .

Figure 1: Structure Modifications Impacting Activity

  • Position 4 Substituents : Increased hydrophobicity often correlates with enhanced cellular permeability.
  • Amino Group Variations : Changing the amino group can affect binding affinity to target proteins involved in cancer proliferation.

Case Studies

  • Antitubercular Activity : A series of substituted isoxazoles were evaluated for their activity against Mycobacterium tuberculosis. Compounds demonstrated strong bactericidal activity without being substrates for efflux pumps, indicating potential for lower resistance development .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives caused significant cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including (5-(Thiophen-2-yl)isoxazol-4-yl)methanol. In vitro assays have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, derivatives of isoxazole have shown IC50_{50} values in micromolar concentrations, indicating potent activity against these cell lines .

Antitubercular Activity

Research indicates that certain isoxazole derivatives exhibit growth inhibitory effects against Mycobacterium tuberculosis. The incorporation of the thiophene group enhances the bioactivity of these compounds, suggesting that this compound could serve as a scaffold for developing new antitubercular agents .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of more complex molecular architectures. For example, it can be utilized in the synthesis of other bioactive isoxazole derivatives through condensation reactions with different electrophiles .

Photophysical Properties

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to the compound's ability to absorb light and convert it into electrical energy efficiently .

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of various isoxazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with a thiophene substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that this compound could be a lead compound for further development into anticancer therapeutics .

Case Study 2: Antitubercular Screening

In another study focusing on antitubercular activity, several isoxazole derivatives were synthesized and tested against M. tuberculosis. The findings revealed that compounds incorporating thiophene rings demonstrated superior activity due to their ability to penetrate bacterial membranes effectively. This reinforces the potential role of this compound in developing new treatments for tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs containing isoxazole, thiophene, or related heterocycles, focusing on structural, electronic, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight Solubility (Organic/Aqueous) Key Functional Features
(5-(Thiophen-2-yl)isoxazol-4-yl)methanol Isoxazole + Thiophene Hydroxymethyl at C4 195.23 (calc) Likely soluble in methanol/DMSO* Polar isoxazole, electron-rich thiophene, -CH₂OH
2-(5-Isoxazolyl)-4-methylphenol Isoxazole Methylphenol at C2 and C4 175.18 Moderate in ethanol; low in water Phenolic -OH (acidic), -CH₃ (lipophilic)
Canagliflozin Thiophene + Glycoside Fluorophenyl, hydroxymethyl 444.52 Poor in water; good in DMSO Complex glycoside, thiophene, fluorophenyl
N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide Isoxazole + Thiadiazole Benzamide, phenyl 348.39 Low aqueous solubility Electron-deficient thiadiazole, bulky substituents

*Inferred from structural similarity to Canagliflozin, which shows good solubility in methanol/DMSO .

Table 2: Electronic Properties of Heterocyclic Cores

Heterocycle Aromaticity Electron Density Dipole Moment Reactivity Profile
Isoxazole High Moderate Polar Electrophilic substitution at C5
Thiophene High High (due to S) Moderate Electrophilic substitution at C2/C5
Thiadiazole High Low (electron-deficient) High Nucleophilic attack at electron-poor positions

Key Findings from Comparative Analysis

Structural Influence on Solubility: The hydroxymethyl group in this compound enhances hydrophilicity compared to methylphenol () or phenyl substituents (). However, its aqueous solubility is likely lower than phenolic analogs due to reduced acidity (pKa ~15-16 vs. phenol’s ~10). Canagliflozin’s poor aqueous solubility underscores the role of bulky substituents (e.g., glycosides) in reducing solubility, a feature absent in the target compound.

Electronic Effects: The thiophene’s electron-rich nature facilitates electrophilic substitution, contrasting with the electron-deficient thiadiazole in ’s compound, which favors nucleophilic reactions. Isoxazole’s polarity may improve binding in biological targets compared to nonpolar cores like benzene.

However, the thiophene substituent may require regioselective coupling strategies.

Preparation Methods

Synthesis via Nitrile Oxide-Alkyne Cycloaddition

  • Step 1: Preparation of Thiophene-Substituted Alkyne

    The thiophene moiety is introduced through an alkyne bearing a thiophene substituent at the 2-position. This can be synthesized by Sonogashira coupling of 2-bromothiophene with terminal alkynes or by direct functionalization of thiophene derivatives.

  • Step 2: Generation of Nitrile Oxide

    Nitrile oxides are typically generated in situ from oxime precursors via halogenation (e.g., using N-chlorosuccinimide or TsN(Cl)Na·3H2O) followed by base-induced dehydrohalogenation. The oxime precursor can be derived from aldehydes or ketones corresponding to the desired substitution pattern.

  • Step 3: (3 + 2) Cycloaddition

    The nitrile oxide undergoes regioselective cycloaddition with the thiophene-substituted alkyne to form the isoxazole ring. This reaction can be performed under metal-free conditions using microwave irradiation or conventional heating, often in polar aprotic solvents such as DMF or EtOAc.

  • Step 4: Introduction of the Hydroxymethyl Group

    The hydroxymethyl group at the 4-position of the isoxazole ring can be introduced by functional group transformation of a formyl or halomethyl precursor. For example, starting from a 5-formylisoxazole intermediate, reduction with sodium borohydride or other mild reducing agents yields the corresponding hydroxymethyl derivative.

Alternative Synthetic Routes

  • Late-Stage Deoxofluorination and Hydroxymethylation

    Some protocols describe the synthesis of 5-hydroxymethyl isoxazoles via late-stage functionalization of halogenated or formylated isoxazole intermediates. For example, 5-chloromethyl or 5-formyl isoxazoles can be converted into hydroxymethyl derivatives through nucleophilic substitution or reduction reactions.

  • Solid-Phase Synthesis

    Solid-supported synthesis methods have been developed for isoxazole derivatives, employing resin-bound intermediates and microwave-assisted cycloadditions. These methods facilitate purification and yield improvements, though specific application to thiophene-substituted hydroxymethyl isoxazoles requires adaptation.

Summary of Key Preparation Parameters

Step Reagents/Conditions Notes Yield Range
Thiophene Alkyne Synthesis Sonogashira coupling: 2-bromothiophene, terminal alkyne, Pd catalyst Efficient for introducing thiophene moiety 70-90% (typical)
Nitrile Oxide Generation Oxime precursor, halogenating agent (e.g., TsN(Cl)Na·3H2O), base (e.g., NaHCO3) In situ generation, sensitive to reaction conditions Moderate to high
(3 + 2) Cycloaddition Metal-free or Cu(I)-catalyzed, microwave or conventional heating Regioselective formation of isoxazole ring 50-85%
Hydroxymethyl Introduction Reduction of formyl intermediate (e.g., NaBH4) or nucleophilic substitution Mild conditions preserve ring integrity 60-80%

Research Findings and Optimization Notes

  • Regioselectivity: The cycloaddition generally proceeds with high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles, which aligns with the desired substitution pattern in this compound.

  • Reaction Scale and Yield: Scalable protocols have been reported, with yields maintained at gram to decagram scale, indicating practical applicability for synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and can improve yields and purity, especially in metal-free conditions.

  • Environmental and Safety Considerations: Metal-free methods minimize toxic metal residues and waste, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (5-(Thiophen-2-yl)isoxazol-4-yl)methanol?

  • Methodological Answer : Synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under reflux in glacial acetic acid. Key variables include solvent choice (e.g., ethanol or acetic acid), reaction time (4–10 hours), and stoichiometric ratios (equimolar reagents). Post-synthesis, recrystallization from ethanol or DMF-acetic acid mixtures improves purity .

Q. How can purification and purity assessment be systematically performed for this compound?

  • Methodological Answer : Recrystallization using ethanol or DMF-ethanol mixtures is effective for removing byproducts. Analytical techniques like TLC (toluene/ethyl acetoacetate/water solvent systems) or HPLC with UV detection verify purity. Spectroscopic methods (e.g., IR for C=O stretches at ~1600–1700 cm⁻¹) confirm structural integrity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles), work in a fume hood to avoid inhalation, and store in sealed containers away from ignition sources. For spills, neutralize with inert absorbents and dispose via hazardous waste channels. Refer to SDS guidelines for specific toxicity data (e.g., aquatic toxicity) .

Advanced Research Questions

Q. How can catalytic efficiency be improved for functionalizing the isoxazole-thiophene core?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or Brønsted acids (e.g., acetic acid) enhance regioselectivity in nucleophilic substitutions. For example, sodium ethoxide in ethanol facilitates thiolation or alkylation at the isoxazole C-3 position .

Q. How should researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Compare reaction parameters such as solvent polarity (DMF vs. acetic acid), heating methods (reflux vs. microwave), and stoichiometry. For instance, extended reflux times (10 hours vs. 4 hours) may improve yields but risk decomposition .

Q. What advanced spectroscopic techniques differentiate stereoisomers or tautomeric forms of this compound?

  • Methodological Answer : Use ¹H-NMR to identify coupling patterns (e.g., J-values for olefinic protons) and NOESY for spatial proximity analysis. IR spectroscopy distinguishes tautomers via C=O/C=N absorption shifts (e.g., 1605 cm⁻¹ for imine vs. 1679 cm⁻¹ for ketones) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Perform DFT calculations to map electron density (e.g., Fukui indices) for reactive sites. Molecular docking (AutoDock/Vina) against target proteins (e.g., fungal CYP51) predicts binding affinities. Validate with in vitro assays (e.g., MIC for antifungal activity) .

Q. What strategies mitigate decomposition during storage or under experimental conditions?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light (use amber vials) and acidic/basic conditions. Stabilizers like BHT (0.1% w/w) inhibit radical-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Thiophen-2-yl)isoxazol-4-yl)methanol
Reactant of Route 2
(5-(Thiophen-2-yl)isoxazol-4-yl)methanol

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